Safinamide - 133865-89-1

Safinamide

Catalog Number: EVT-253609
CAS Number: 133865-89-1
Molecular Formula: C17H19FN2O2
Molecular Weight: 302.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Safinamide is a synthetic compound classified as an α-aminoamide derivative. [] It has garnered significant attention in scientific research due to its multiple mechanisms of action, primarily focusing on its neuroprotective and neurorescuing properties. [] These properties stem from its ability to interact with several neurological targets, making it a subject of investigation in various neurological disorders.

Synthesis Analysis

While specific details of safinamide synthesis are not provided in the provided abstracts, one article describes the radiosynthesis of [18F]safinamide, a radiolabeled version for positron emission tomography (PET) imaging. [] This synthesis utilized iodonium ylide precursors and achieved high radiochemical yield and molar activity. [] Density functional theory calculations were employed to understand the reaction mechanism and optimize conditions for [18F]fluoride incorporation. []

Mechanism of Action
  • Selective and Reversible Monoamine Oxidase B (MAO-B) Inhibitor: This action increases dopamine levels in the brain, which is particularly relevant in addressing the dopamine deficiency associated with Parkinson's Disease. [, , , , , , ]
  • Sodium Channel Blocker: Safinamide blocks sodium channels in a state-dependent manner, primarily targeting overactive neurons. [, , , , , , ] This action helps regulate neuronal excitability and reduces excessive glutamate release.
  • Glutamate Release Inhibitor: By inhibiting glutamate release, particularly in the basal ganglia, safinamide contributes to reducing excitotoxicity and mitigating motor complications. [, , , , , ]
Physical and Chemical Properties Analysis
  • Water Solubility: Safinamide is described as a water-soluble compound. []
  • Oral Bioavailability: Safinamide exhibits good oral bioavailability, with studies indicating almost complete absorption after oral administration. [, ]
  • Plasma Half-Life: It has a long plasma half-life, allowing for once-daily administration. [, ]
Applications
  • Parkinson’s Disease (PD) Research: Safinamide is extensively studied as an adjunctive therapy to levodopa in PD patients experiencing motor fluctuations. [, , , , , , , , , , ] Research explores its efficacy in:
    • Increasing "ON" time (periods of symptom relief) and reducing "OFF" time (periods of symptom resurgence). [, , , , , , , ]
    • Improving motor symptoms such as bradykinesia, rigidity, tremor, and gait disturbances. [, , , , , ]
    • Managing non-motor symptoms like pain, depression, and apathy. [, , , ]
    • Investigating potential gender differences in treatment response. []
  • Multiple Sclerosis (MS) Research: Preclinical studies in experimental autoimmune encephalomyelitis (EAE), a model of MS, investigated the neuroprotective effects of safinamide. [] Findings suggest that safinamide:
    • Protects axons from degeneration. []
    • Reduces microglial activation, potentially contributing to its neuroprotective effects. []
  • Neuroinflammation Research: Safinamide’s ability to modulate glutamate release and its impact on microglial activation have sparked interest in its potential for treating neuroinflammatory conditions. [, ]
Future Directions
  • Disease-Modifying Therapies: Further research is necessary to explore the potential disease-modifying effects of safinamide in neurodegenerative diseases like PD. []
  • Non-Motor Symptom Management: While preliminary evidence suggests potential benefits on non-motor symptoms in PD, more robust studies are needed to confirm these findings and elucidate the underlying mechanisms. [, , ]

Levodopa

    Compound Description: Levodopa is a dopamine precursor and is considered the most effective drug for treating Parkinson's disease (PD) symptoms. It is converted into dopamine in the brain, compensating for the depleted dopamine levels in PD patients [, , , , , , , , ].

    Relevance: Safinamide is often used as add-on therapy to levodopa in patients with mid- to late-stage PD experiencing motor fluctuations [, , , , , , , ]. The combination aims to prolong levodopa's therapeutic effects and manage motor complications like wearing-off periods.

Dopamine

    Compound Description: Dopamine is a neurotransmitter that plays a crucial role in motor control, reward, and motivation. In PD, the death of dopaminergic neurons leads to dopamine deficiency [, ].

    Relevance: Safinamide, through its multiple mechanisms, aims to enhance dopaminergic transmission. One of its actions is the inhibition of monoamine oxidase B (MAO-B), an enzyme that breaks down dopamine [, , , , , ]. This inhibition helps increase dopamine levels in the brain, contributing to its therapeutic effects in PD.

Rasagiline

    Compound Description: Rasagiline is another selective and irreversible MAO-B inhibitor used in the treatment of PD []. It helps improve motor symptoms by increasing dopamine levels in the brain.

    Relevance: Both safinamide and rasagiline belong to the MAO-B inhibitor class and are used as adjunctive therapies to levodopa in PD []. Some studies have investigated switching patients from rasagiline to safinamide to assess potential benefits in managing motor fluctuations [, ].

Entacapone

    Compound Description: Entacapone is a catechol-O-methyltransferase (COMT) inhibitor used as adjunctive therapy to levodopa in PD []. It blocks the degradation of levodopa in the periphery, increasing its availability to the brain.

    Relevance: While belonging to a different drug class, entacapone shares the therapeutic goal of improving levodopa efficacy in PD patients with motor complications []. A meta-analysis compared the efficacy of safinamide and entacapone as add-on treatments to levodopa [].

Glutamate

    Compound Description: Glutamate is the primary excitatory neurotransmitter in the central nervous system. Dysregulation of glutamatergic signaling in the basal ganglia is implicated in PD pathogenesis and motor complications [, , , ].

    Relevance: Beyond MAO-B inhibition, safinamide also modulates glutamatergic transmission. It is suggested to inhibit glutamate release through use-dependent sodium channel blockade [, , , ]. This dual mechanism of action may contribute to safinamide's efficacy in managing motor fluctuations and potentially dyskinesia.

6-hydroxydopamine (6-OHDA)

    Compound Description: 6-OHDA is a neurotoxin used to induce Parkinsonian-like symptoms in animal models of PD []. It selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathological process of PD.

    Relevance: The effects of safinamide on levodopa-induced dyskinesia have been studied in animal models using 6-OHDA lesions []. These studies provide insights into safinamide's potential to manage dyskinesia in PD patients.

Lipopolysaccharide (LPS)

    Compound Description: LPS is a bacterial toxin that activates microglia, the resident immune cells in the brain. Microglial activation is implicated in the inflammatory processes underlying neurodegenerative diseases, including PD [, ].

    Relevance: Studies have investigated the effects of safinamide on microglial activation using LPS-stimulated microglial cell cultures [, ]. These studies suggest that safinamide might exert neuroprotective effects by modulating microglial activity and reducing inflammation.

Properties

CAS Number

133865-89-1

Product Name

Safinamide

IUPAC Name

(2S)-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methylamino]propanamide

Molecular Formula

C17H19FN2O2

Molecular Weight

302.34 g/mol

InChI

InChI=1S/C17H19FN2O2/c1-12(17(19)21)20-10-13-5-7-16(8-6-13)22-11-14-3-2-4-15(18)9-14/h2-9,12,20H,10-11H2,1H3,(H2,19,21)/t12-/m0/s1

InChI Key

NEMGRZFTLSKBAP-LBPRGKRZSA-N

SMILES

CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F

Synonyms

(S)-2-((4-(3-fluorobenzoxy)benzyl)amino)propanamide
2-(4-(3-fluorobenzyloxy)benzylamino)propionamide
fbap methanesulfonate
FCE 26743
FCE 28073
FCE-26743
FCE-28073
NW-1015
PNU 151774E
PNU-151774E
safinamide
safinamide methanesulfonate
Xadago

Canonical SMILES

CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F

Isomeric SMILES

C[C@@H](C(=O)N)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.